

# Core Target Validation: Casein Kinase 1 Epsilon (CK1ε)

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## Compound of Interest

Compound Name: PF-4800567

Cat. No.: B610042

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**PF-4800567** was developed by Pfizer to selectively inhibit CK1ε.[2] The validation process involved a multi-pronged approach, starting from biochemical assays with purified enzymes to functional assays in cellular and in vivo models. The primary mechanism of action is competitive inhibition of the ATP binding site of the kinase.

## Quantitative Data: Potency and Selectivity

The cornerstone of **PF-4800567**'s target validation lies in its demonstrated potency for CK1ε and its selectivity against the closely related isoform, CK1δ. This selectivity is crucial as both kinases are involved in similar pathways, and isoform-specific tools are necessary to dissect their individual roles.[5]

Table 1: In Vitro and Cellular Potency of **PF-4800567**

Target	Assay Type	IC50 Value	Fold Selectivity (CK1δ / CK1ε)	Reference
CK1ε	Cell-free (Biochemical)	32 nM	>22x	[1][3]
CK1δ	Cell-free (Biochemical)	711 nM	-	[1][3]
CK1ε	Whole Cell	2.65 μM	~7.7x	[3]

| CK1δ | Whole Cell | 20.38 μM | - [\[3\]](#) |

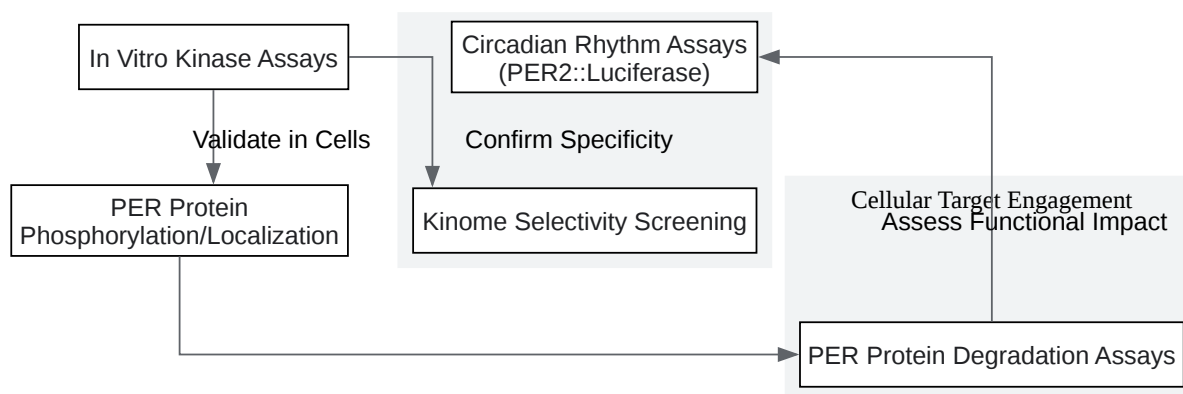
Further studies profiled **PF-4800567** against a broader panel of kinases to ensure its specificity. Results showed that at a concentration of 1 μM, it had minimal activity against a diverse subset of the kinome, with only slight inhibition of the Epidermal Growth Factor Receptor (EGFR) noted. This high degree of selectivity confirms that its cellular effects are predominantly mediated through the inhibition of CK1ε.[\[6\]](#)

## Signaling Pathway and Experimental Workflow

The validation of **PF-4800567**'s target is intrinsically linked to the circadian rhythm pathway, where CK1ε plays a key regulatory role by phosphorylating the Period (PER) proteins.

### Experimental Validation Workflow

The logical flow of experiments to validate the target of **PF-4800567** followed a standard drug discovery cascade, moving from initial biochemical potency and selectivity assessments to confirmation of target engagement and functional impact in relevant biological systems.



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Caption: Logical workflow for the target validation of **PF-4800567**.

## CK1 $\epsilon$ Signaling in the Circadian Clock

CK1 $\epsilon$  phosphorylates PER proteins in the cytoplasm, which is a critical step that governs their stability and subsequent translocation into the nucleus. Once in the nucleus, PER proteins inhibit their own transcription, forming a negative feedback loop that drives circadian oscillations. **PF-4800567** was shown to effectively block this process.[5][6]

Caption: Role of CK1 $\epsilon$  in the circadian feedback loop and its inhibition by **PF-4800567**.

## Experimental Protocols

The following are summaries of the key experimental methodologies used to validate the target of **PF-4800567**, based on published literature.

### In Vitro Kinase Inhibition Assay

- Objective: To determine the IC<sub>50</sub> of **PF-4800567** against purified CK1 $\epsilon$  and CK1 $\delta$  enzymes.
- Methodology: Purified recombinant CK1 $\epsilon$  or CK1 $\delta$  enzymes were assayed in the presence of a range of concentrations of **PF-4800567**. The kinase reaction was initiated by adding ATP. Enzyme activity was measured by quantifying the remaining ATP after the reaction, typically using a luminescence-based assay (e.g., Kinase-Glo®).
- Data Analysis: The percentage of inhibition relative to a DMSO vehicle control was plotted against the inhibitor concentration. IC<sub>50</sub> values were calculated using non-linear regression analysis (e.g., in GraphPad Prism).[6]

### Inhibition of PER3 Nuclear Translocation

- Objective: To confirm that **PF-4800567** can block the function of CK1 $\epsilon$  in a cellular context.
- Methodology:
  - Cells (e.g., COS-7) were co-transfected with plasmids expressing GFP-tagged PER3 and either wild-type CK1 $\epsilon$  or CK1 $\delta$ .
  - Transfected cells were treated with various concentrations of **PF-4800567** (e.g., 0.01 to 10  $\mu$ M) or a vehicle control (DMSO).

- After a suitable incubation period, the subcellular localization of GFP-PER3 was visualized using fluorescence microscopy.
- Effective inhibition was determined by the absence of nuclear fluorescence, indicating that PER3 translocation was blocked.[6]

## PER2 Protein Degradation Assay

- Objective: To assess the effect of **PF-4800567** on CK1 $\epsilon$ -mediated degradation of PER2.
- Methodology:
  - COS-7 cells were co-transfected with a PER2::YFP (Yellow Fluorescent Protein) fusion construct and either wild-type CK1 $\epsilon$  or a kinase-dead control.
  - Cells were treated with **PF-4800567** (e.g., 0.5  $\mu$ M) or vehicle.
  - The rate of PER2 degradation was measured by monitoring the decay of YFP fluorescence over time using live-cell imaging.
  - A blockage of CK1 $\epsilon$ -enhanced PER2 degradation by the compound confirmed target engagement.[5]

## Circadian Period Assay in Fibroblasts

- Objective: To determine the functional consequence of CK1 $\epsilon$  inhibition on the cellular clock.
- Methodology:
  - Rat1 fibroblasts stably expressing a PER2-luciferase (PER2::Luc) reporter construct were used.
  - Circadian rhythms in the cells were synchronized by a brief treatment with dexamethasone.
  - Immediately after synchronization, cells were treated with **PF-4800567** or a vehicle control.

- Bioluminescence was recorded continuously for several days using a luminometer.
- The period of the circadian rhythm was analyzed from the luminescence data. Studies found that **PF-4800567** had only a minimal effect on the clock period, which led to the conclusion that CK1δ, not CK1ε, is the principal regulator of circadian timing.[5][7]

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